3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea
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Overview
Description
3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea is an organic compound that features a cyclohexene ring, a pyrazine moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Pyrazine Moiety: The pyrazine moiety can be introduced via a nucleophilic substitution reaction using pyrazine and an appropriate leaving group.
Formation of the Urea Linkage: The final step involves the reaction of the cyclohexene and pyrazine intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of cyclohexene-1,2-diol derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An enone that is a versatile intermediate in organic synthesis.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: A compound with a similar cyclohexene structure.
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-: Another compound with a cyclohexene ring.
Uniqueness
3-Cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea is unique due to its combination of a cyclohexene ring, pyrazine moiety, and urea linkage, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-cyclohex-3-en-1-yl-1-methyl-1-(2-pyrazin-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-18(10-7-13-11-15-8-9-16-13)14(19)17-12-5-3-2-4-6-12/h2-3,8-9,11-12H,4-7,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKBLVXDIUJYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NC=CN=C1)C(=O)NC2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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